N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2-nitrobenzenesulfonamide
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Overview
Description
N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2-nitrobenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core, which is a fused bicyclic ring system consisting of benzene and imidazole rings. The presence of a benzyl group, a nitro group, and a benzenesulfonamide moiety further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with benzyl chloride to form 1-benzyl-1H-benzimidazole. This intermediate is then reacted with 2-nitrobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The benzenesulfonamide moiety can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2-nitrobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide moiety can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide
- N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1,2,3-thiadiazole-4-carboxamide
Uniqueness
N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2-nitrobenzenesulfonamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the benzimidazole core with the nitro and sulfonamide groups provides a versatile scaffold for various applications in research and industry.
Properties
IUPAC Name |
N-(1-benzylbenzimidazol-2-yl)-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c25-24(26)18-12-6-7-13-19(18)29(27,28)22-20-21-16-10-4-5-11-17(16)23(20)14-15-8-2-1-3-9-15/h1-13H,14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEWKBXTNWKQSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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